Kaempferol-3-gluco-7-rhamnoside Kaempferol-3-gluco-7-rhamnoside (2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol is a natural product found in Lathyrus sativus, Ostericum sieboldii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2392-95-2
VCID: VC21346916
InChI: InChI=1S/C27H34O15/c1-10-18(31)20(33)22(35)25(38-10)39-13-6-15(30)14-8-27(37,42-26-23(36)21(34)19(32)17(9-28)41-26)24(40-16(14)7-13)11-2-4-12(29)5-3-11/h2-7,10,17-26,28-37H,8-9H2,1H3/t10-,17+,18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m0/s1
SMILES: CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Molecular Formula: C27H30O15
Molecular Weight: 598.5 g/mol

Kaempferol-3-gluco-7-rhamnoside

CAS No.: 2392-95-2

Cat. No.: VC21346916

Molecular Formula: C27H30O15

Molecular Weight: 598.5 g/mol

* For research use only. Not for human or veterinary use.

Kaempferol-3-gluco-7-rhamnoside - 2392-95-2

CAS No. 2392-95-2
Molecular Formula C27H30O15
Molecular Weight 598.5 g/mol
IUPAC Name (2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C27H34O15/c1-10-18(31)20(33)22(35)25(38-10)39-13-6-15(30)14-8-27(37,42-26-23(36)21(34)19(32)17(9-28)41-26)24(40-16(14)7-13)11-2-4-12(29)5-3-11/h2-7,10,17-26,28-37H,8-9H2,1H3/t10-,17+,18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m0/s1
Standard InChI Key JZMDHNZJOZUDLG-QVBRAHCHSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Chemical Structure and Properties

Kaempferol-3-O-glucoside-7-O-rhamnoside is a glycosylated flavonoid characterized by a specific chemical structure consisting of a kaempferol backbone with attached sugar moieties. The compound has a molecular formula of C27H30O15 and a molecular weight of 594.5 g/mol . The structure features kaempferol (a flavonol) attached to a beta-D-glucopyranosyl residue at position 3 and an alpha-L-rhamnopyranosyl residue at position 7 via glycosidic linkages . This compound is classified as an alpha-L-rhamnoside, a dihydroxyflavone, and a kaempferol O-glucoside .

From a chemical perspective, the compound can also be referred to by its systematic name: 5-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one . The molecular structure demonstrates the classic flavonoid features with additional glycosidic modifications that influence its physicochemical properties and biological activities.

Structural Characteristics

The basic structure consists of three main components:

  • The kaempferol aglycone core (a flavonol with hydroxyl groups)

  • A beta-D-glucopyranosyl residue attached at the 3-position

  • An alpha-L-rhamnopyranosyl residue attached at the 7-position

These structural elements contribute to the compound's solubility, stability, and biological activities, differentiating it from other kaempferol derivatives with different glycosylation patterns.

Natural Occurrence

Kaempferol-3-O-glucoside-7-O-rhamnoside has been identified in several plant species across different botanical families. The compound has been reported in:

  • Vicia faba (broad bean) - isolated from the aerial parts

  • Urena lobata (Caesar weed)

  • Lotus edulis

  • Camellia reticulata

  • Stylidocleome brachycarpa

The distribution of this compound across diverse plant families suggests its important ecological and physiological roles in plant metabolism. As a plant secondary metabolite, it may serve functions in plant defense mechanisms, UV protection, or signaling processes.

Extraction and Isolation

The compound is typically isolated from plant materials through bioassay-guided fractionation using various chromatographic techniques. The process generally involves extraction with polar solvents followed by purification steps using techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC). These extraction processes are crucial for obtaining pure samples for analytical and biological studies.

Spectroscopic Data

The identification and characterization of kaempferol-3-O-glucoside-7-O-rhamnoside rely on various spectroscopic techniques. The available spectroscopic data provides valuable information for structural elucidation and quality control purposes.

LC-MS Data

Liquid chromatography-mass spectrometry (LC-MS) analysis reveals characteristic fragmentation patterns that confirm the structure of kaempferol-3-O-glucoside-7-O-rhamnoside:

  • m/z 595 [M+H]+ or 593 [M-H]- (molecular ion peak, representing kaempferol with one glucose and one rhamnose unit)

  • m/z 433 [M-162-H]- (fragment representing kaempferol with one rhamnose unit after the loss of glucose)

  • m/z 287 [M-308-H]- (fragment representing the kaempferol aglycone after the loss of both sugar units)

UV Spectral Data

The UV spectral properties of kaempferol-3-O-glucoside-7-O-rhamnoside are instrumental in its identification and differentiation from other flavonoids:

ReagentMaximum Absorption Wavelengths (nm)
MeOH267, 349
+NaOMe275, 385 (increased)
+AlCl3233sh, 275, 300, 350, 392
+AlCl3/HCl235, 275, 299, 346, 392
+NaOAc267, 390
+NaOAc/H3BO3267, 350

Note: "sh" indicates shoulder peak

Chromatographic Data

The compound demonstrates specific chromatographic behaviors that aid in its identification:

Paper Chromatography (PC) Rf Values

Solvent SystemRf Value
BAW0.29
BEW0.45
15% HOAc0.80
5% HOAc0.71

Note: Color under UV – dark purple; UV/NH3 – greenish yellow

HPLC Retention Time

Biological Activities

Kaempferol-3-O-glucoside-7-O-rhamnoside exhibits various biological activities that highlight its potential importance in both plant biology and potential therapeutic applications.

Enzyme Inhibition

One of the most significant biological activities of kaempferol-3-O-glucoside-7-O-rhamnoside is its ability to inhibit important enzymes:

  • DNA Topoisomerase Inhibition: The compound exhibits inhibitory activity against topoisomerase I and II, functioning as an EC 5.99.1.2 (DNA topoisomerase) inhibitor and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor . This activity suggests potential anticancer properties, as topoisomerase inhibitors are known to interfere with DNA replication and transcription processes in cancer cells.

  • Metabolic Enzyme Modulation: While the search results focus specifically on kaempferol-3-rhamnoside (a related compound), they suggest that kaempferol glycosides may influence metabolic enzymes. Research on the related compound shows effects on glycolytic enzyme activities , which may provide insights into the potential metabolic effects of kaempferol-3-O-glucoside-7-O-rhamnoside as well.

Plant Growth Regulation

Evidence from related compounds suggests potential roles in plant growth regulation. The structurally similar compound kaempferol 3-O-rhamnoside-7-O-rhamnoside has been identified as an endogenous polar auxin transport (PAT) inhibitor in Arabidopsis shoots . Although this refers to a different but related compound, it suggests that kaempferol glycosides with specific glycosylation patterns may play important roles in plant hormone transport and signaling pathways.

Structure-Activity Relationships

The biological activities of kaempferol-3-O-glucoside-7-O-rhamnoside are closely related to its structural features. The glycosylation pattern, specifically the glucose at position 3 and rhamnose at position 7, likely influences its bioavailability, stability, and interaction with biological targets.

Comparative studies with related compounds provide insights into the importance of specific structural elements:

CompoundStructural DifferencesReported Activities
Kaempferol-3-O-glucoside-7-O-rhamnosideGlucose at position 3, rhamnose at position 7Topoisomerase I and II inhibition
Kaempferol 3-O-rhamnoside-7-O-rhamnosideRhamnose at both positions 3 and 7Polar auxin transport inhibition in plants
Kaempferol-3-rhamnosideRhamnose at position 3, no glycosylation at position 7Metabolic enzyme modulation, AMPK activation, antidiabetic effects

This structure-activity relationship analysis suggests that the specific glycosylation pattern significantly influences the biological activities of kaempferol derivatives, which could guide future research and potential therapeutic applications.

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